![molecular formula C8H13NO B3021093 3-(Oxan-2-yl)propanenitrile CAS No. 97346-32-2](/img/structure/B3021093.png)
3-(Oxan-2-yl)propanenitrile
Overview
Description
3-(Oxan-2-yl)propanenitrile (CAS# 97346-32-2) is a research chemical . It has a molecular weight of 139.198 and a molecular formula of C8H13NO . The IUPAC name for this compound is 3-(oxan-2-yl)propanenitrile .
Molecular Structure Analysis
The molecular structure of 3-(Oxan-2-yl)propanenitrile can be represented by the canonical SMILES string: C1CCOC(C1)CCC#N . The InChI string for this compound is InChI=1S/C8H13NO/c9-6-3-5-8-4-1-2-7-10-8/h8H,1-5,7H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Oxan-2-yl)propanenitrile include a molecular weight of 139.198, a molecular formula of C8H13NO, and a LogP value of 1.85928 . It’s also worth noting that the compound is canonicalized .Scientific Research Applications
Anti-proliferation Activities
A series of novel cyano oximino sulfonate derivatives were prepared from the reaction of arylsulfonyl chloride with different cyanoacetamide-based oximes . Some of these compounds showed anti-proliferation effect on the mouse fibroblast L929 . The anti-proliferation activities of the prepared compounds have been measured in 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)-assay using the mouse fibroblast L929 .
2. Synthesis of Novel Cyano Oximino Sulfonate Esters 3-(Oxan-2-yl)propanenitrile is used in the synthesis of novel cyano oximino sulfonate esters . These compounds are prepared from the reaction of arylsulfonyl chloride with different cyanoacetamide-based oximes .
3. Physicochemical Properties of Propanenitrile Imidazolium-based Ionic Liquids 3-(Oxan-2-yl)propanenitrile is used in the synthesis of propanenitrile imidazolium-based ionic liquids . These ionic liquids have potential applications in various fields due to their non-volatility and controllable characteristics .
Carbon Dioxide (CO2) Capture
Functionalized ionic liquids, such as those synthesized using 3-(Oxan-2-yl)propanenitrile, show great potential in applications such as carbon dioxide (CO2) capture .
Biomass Dissolution
Functionalized ionic liquids, including those synthesized using 3-(Oxan-2-yl)propanenitrile, can be used for biomass dissolution .
Desulfurization
Functionalized ionic liquids, including those synthesized using 3-(Oxan-2-yl)propanenitrile, can be used for desulfurization .
Lithium Batteries
Functionalized ionic liquids, including those synthesized using 3-(Oxan-2-yl)propanenitrile, can be used in lithium batteries .
Bulk Manufacturing and Sourcing
3-(Oxan-2-yl)propanenitrile is used in bulk manufacturing and sourcing . It is used in the synthesis of various compounds and can be procured in bulk for industrial applications .
Safety and Hazards
properties
IUPAC Name |
3-(oxan-2-yl)propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-6-3-5-8-4-1-2-7-10-8/h8H,1-5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXASVKKJVHYGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565320 | |
Record name | 3-(Oxan-2-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxan-2-yl)propanenitrile | |
CAS RN |
97346-32-2 | |
Record name | 3-(Oxan-2-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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